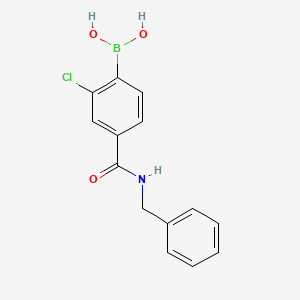

4-Benzylcarbamoyl-2-chlorobenzeneboronic acid

Description

Properties

Molecular Formula |

C14H13BClNO3 |

|---|---|

Molecular Weight |

289.52 g/mol |

IUPAC Name |

[4-(benzylcarbamoyl)-2-chlorophenyl]boronic acid |

InChI |

InChI=1S/C14H13BClNO3/c16-13-8-11(6-7-12(13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) |

InChI Key |

KZNFIAMJDIXVJT-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach involves the direct borylation of chlorinated aromatic compounds, particularly 2-chlorobenzene derivatives, followed by functionalization to introduce the carbamoyl and benzyl groups.

Procedure

- Starting Material: 2-chlorobenzene derivative with a suitable leaving group or directing group.

- Reagents: Boron tribromide (BBr₃) or boron trichloride (BCl₃) as borylating agents.

- Catalysts: Transition metal catalysts such as palladium or copper complexes.

- Conditions: Reactions are typically conducted under inert atmospheres (nitrogen or argon) at low to moderate temperatures (0–50°C) to prevent decomposition.

- Outcome: Formation of the boronic acid intermediate, which is subsequently functionalized.

Key Reaction

Ar–Cl + BCl₃ → Ar–B(OH)₂ (after hydrolysis)

Suzuki-Miyaura Cross-Coupling Strategy

Method Overview

This method involves coupling a suitable boronic acid precursor with a chlorinated aromatic compound bearing the carbamoyl and benzyl groups.

Procedure

- Step 1: Synthesize the boronic acid precursor, typically via the hydroboration of an aryl halide or via Miyaura borylation.

- Step 2: React the boronic acid with a chlorinated aromatic compound (e.g., 4-chlorobenzene derivative) in the presence of a palladium catalyst (Pd(PPh₃)₄ or Pd(dppf)Cl₂).

- Step 3: Use a base such as potassium carbonate (K₂CO₃) or sodium hydroxide to facilitate the coupling.

- Conditions: Reactions are performed in anhydrous solvents like ethanol, toluene, or dimethylformamide (DMF) at elevated temperatures (80–110°C).

Representative Reaction

Ar–B(OH)₂ + Ar'–Cl → Ar–Ar' (via Pd catalysis)

Research Data

- An example from the literature demonstrates the synthesis of similar boronic acids with high yields (~95%) under these conditions, emphasizing the importance of catalyst choice and reaction temperature.

Amide Formation and Functional Group Transformation

Method Overview

The carbamoyl group can be introduced via amide formation using carbamoyl chlorides or isocyanates, following initial synthesis of the boronic acid or its precursor.

Reaction Conditions

- Typically performed at room temperature to moderate heating (~50°C).

- Solvents such as dichloromethane or acetonitrile are preferred.

Supporting Data

- Literature indicates that carbamoyl chlorides are highly reactive and facilitate efficient formation of carbamoyl derivatives, which are then subjected to purification.

Hydrolysis and Purification

Post-synthesis, the boronic acid intermediates are purified via silica gel chromatography, often using hexane and ethyl acetate mixtures. Hydrolysis of boron esters to free boronic acids is achieved under aqueous conditions, typically with dilute acids or bases.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | References |

|---|---|---|---|---|

| Direct Borylation | BCl₃/BBr₃, transition metal catalysts | Inert atmosphere, 0–50°C | Straightforward, scalable | CN111004262A |

| Suzuki-Miyaura Coupling | Boronic acids, Pd catalysts, chlorinated aromatics | 80–110°C, inert solvents | High yield, versatile | Research articles, patents |

| Amide Formation | Carbamoyl chlorides, amines | Room temp to 50°C | Selective, efficient | Literature reports |

| Hydrolysis & Purification | Aqueous acids/bases | Ambient or mild heating | Purity enhancement | Standard protocols |

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

The compound is most prominently utilized in Suzuki-Miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds between boronic acids and aryl halides. Typical reaction conditions include:

-

Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄ or PEPPSI-type catalysts) .

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) .

Mechanistic Insights :

-

Oxidative addition of the aryl halide to the palladium catalyst.

-

Transmetallation with the boronic acid, facilitated by the base .

-

Reductive elimination to form the coupled product and regenerate the catalyst.

Functional Group Tolerance :

The compound tolerates a wide range of functional groups, including halides, nitriles, and enolizable ketones . For example, reactions with bromobenzene derivatives yield products in 75–98% under optimized conditions .

Cross-Coupling with Diverse Substrates

The compound’s reactivity extends to coupling with alkenes, alkynes, and other boronic acids. Key examples include:

-

Acylation Reactions : Formation of benzophenone derivatives via coupling with acyl chlorides .

-

Heterocyclic Couplings : Reaction with 2-bromopyridine to form substituted pyridines .

Table 1: Representative Suzuki Coupling Yields

| Substrate | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | Pd(PPh₃)₄ | K₂CO₃ | 88–94 |

| 4-Nitrobenzoyl chloride | PEPPSI-Pd | Cs₂CO₃ | 93–97 |

| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | 62–95 |

Challenges and Limitations

Scientific Research Applications

4-Benzylcarbamoyl-2-chlorobenzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid involves its interaction with specific molecular targets:

Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies.

Pathways Involved: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Physicochemical Properties and Stability

- Solubility : The piperidinyl derivative () may exhibit higher water solubility due to its basic amine, whereas the benzylcarbamoyl and benzyloxy analogues are likely more lipophilic .

- Stability : Fluorinated derivatives (e.g., 4-Benzyloxy-2,6-difluorophenylboronic acid) generally show enhanced oxidative stability, making them preferable for long-term storage .

Biological Activity

4-Benzylcarbamoyl-2-chlorobenzeneboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, therapeutic potential, and related research.

- Molecular Formula : C14H14BClN2O2

- Molecular Weight : 284.63 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. As a boronic acid derivative, it can form reversible covalent bonds with diols, which is crucial for inhibiting proteases and other enzymes involved in cancer progression.

Key Mechanisms:

- Proteasome Inhibition : The compound has shown promise in inhibiting the proteasome, which plays a critical role in protein degradation and regulation of cellular processes, including apoptosis and cell cycle progression.

- Targeting Kinases : It may also inhibit various kinases involved in signaling pathways that promote cancer cell proliferation and survival.

Biological Activity Summary

Research has demonstrated several biological activities associated with this compound:

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Targeting

Another study investigated the inhibitory effects of this boronic acid on proteasome activity in prostate cancer cells. Results showed that treatment with the compound led to a dose-dependent decrease in proteasome activity, correlating with increased levels of pro-apoptotic factors such as p53 and Bax.

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

- Cytotoxicity Profiles : A comprehensive screening against multiple cancer cell lines revealed that this compound exhibits selectivity towards certain types of tumors while sparing normal cells.

- Synergistic Effects : Combination therapies involving this compound and conventional chemotherapeutics have shown enhanced efficacy, suggesting potential for use in combination therapy protocols.

- Structure-Activity Relationship (SAR) : Investigations into the SAR have identified key functional groups responsible for its biological activity, paving the way for the design of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid, and what challenges arise during purification?

- Methodological Answer : Synthesis typically involves multi-step processes, such as introducing the benzylcarbamoyl group via amide coupling to a pre-functionalized boronic acid precursor. Key challenges include avoiding boroxin formation (dehydration products of boronic acids) and irreversible binding to silica gel during column chromatography. Purification may require specialized techniques like recrystallization in non-polar solvents or use of stabilizers (e.g., pinacol ester protection) to prevent degradation .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for confirming the boronic acid moiety and substituent positions. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) validates molecular weight. For structural ambiguity, X-ray crystallography can resolve atomic arrangements, as demonstrated for related boronic acids in crystallographic studies .

Q. What are the primary research applications of this compound in academic settings?

- Methodological Answer : It serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, particularly in medicinal chemistry for drug discovery. Its chlorobenzene and carbamoyl groups enhance binding specificity in enzyme inhibition studies, such as targeting proteases or kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronic acid?

- Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ or SPhos ligands) and solvent polarity (toluene/ethanol/water mixtures) to balance reactivity and solubility. Elevated temperatures (80–100°C) improve reaction rates, but lower temperatures may reduce side reactions. Monitor pH to prevent boronic acid decomposition, and use excess base (e.g., K₂CO₃) to stabilize intermediates .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer : Cross-validate with alternative techniques:

- Compare experimental NMR shifts with computational predictions (DFT calculations).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Consult crystallographic data from analogous compounds to infer structural motifs .

Q. What strategies mitigate stability issues during storage and handling?

- Methodological Answer : Store under inert gas (argon) at 0–6°C to minimize oxidation and hygroscopicity. Lyophilization or formulation as a pinacol ester enhances shelf life. Avoid prolonged exposure to moisture or acidic conditions, which promote boroxin formation .

Q. How do substituents (e.g., chloro, benzylcarbamoyl) influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Chlorine : Enhances electron-withdrawing effects, increasing electrophilicity of the boronic acid for cross-coupling.

- Benzylcarbamoyl : Introduces hydrogen-bonding sites for target recognition in enzyme inhibition. Comparative studies with analogs (e.g., 4-Carboxyphenylboronic acid) show that substituent polarity modulates solubility and membrane permeability .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

- Methodological Answer :

Verify compound purity (>95% via HPLC) to exclude batch variability .

Replicate assays under standardized conditions (pH, temperature).

Cross-reference with structural analogs (e.g., 4-Benzyloxy-3-chlorophenylboronic acid) to identify substituent-dependent trends .

Perform meta-analyses of published data to identify confounding factors (e.g., solvent effects in cell-based assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.